1,3-Bis(4-carboxyphenoxy)propane

描述

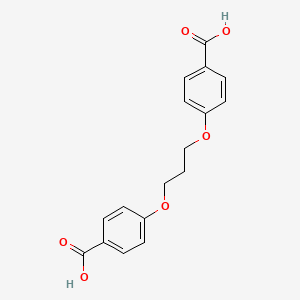

1,3-Bis(4-carboxyphenoxy)propane is an organic compound with the molecular formula C17H16O6 and a molecular weight of 316.31 g/mol . It is a solid at room temperature with a melting point of approximately 310°C . This compound is primarily used as a building block for polyanhydrides, which are a class of bioerodible polymers with applications in drug delivery systems .

准备方法

Synthetic Routes and Reaction Conditions

1,3-Bis(4-carboxyphenoxy)propane can be synthesized through the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems .

化学反应分析

Types of Reactions

1,3-Bis(4-carboxyphenoxy)propane primarily undergoes esterification and polymerization reactions. It can react with diacid chlorides to form polyanhydrides, which are used in controlled drug delivery systems .

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts.

Polymerization: Involves diacid chlorides and is conducted under anhydrous conditions to prevent hydrolysis.

Major Products

科学研究应用

Preparation Methods

Synthetic Routes

BCP can be synthesized through the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base like potassium carbonate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide under reflux conditions.

Industrial Production

In industrial settings, the synthesis process is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency.

Drug Delivery Systems

BCP is extensively used in developing biodegradable polymers for drug delivery applications. Polyanhydrides made from BCP can encapsulate various therapeutic agents and release them at controlled rates, making them suitable for localized treatments such as brain tumors. For instance, copolymers of BCP and sebacic acid have been utilized to create drug-loaded polymer wafers that release therapeutic agents over time .

Cancer Therapy

Research has demonstrated that polyanhydride formulations containing BCP can improve the efficacy of cancer treatments. Studies indicate that these formulations can significantly enhance median survival rates in experimental models compared to placebo polymers . For example, using a combination of docetaxel with polyanhydride matrices has shown promising results in extending survival times in cancer-bearing subjects .

Biochemical Analysis

BCP's role extends beyond drug delivery; it also influences various cellular processes. In vitro studies have shown that polyanhydrides containing BCP can modulate cell signaling pathways and gene expression, indicating its potential for broader biomedical applications.

Case Studies

作用机制

The primary mechanism of action for 1,3-Bis(4-carboxyphenoxy)propane involves its incorporation into polyanhydrides. These polymers degrade through hydrolysis, breaking down the anhydride bonds and releasing the encapsulated drug in a controlled manner . The degradation rate can be tailored by modifying the polymer composition, allowing for precise control over drug release profiles .

相似化合物的比较

Similar Compounds

1,6-Bis(4-carboxyphenoxy)hexane: Another polyanhydride building block with a longer aliphatic chain.

Sebacic acid: Often used in combination with 1,3-Bis(4-carboxyphenoxy)propane to form copolymers.

Uniqueness

This compound is unique due to its specific structure, which allows for the formation of polyanhydrides with tailored degradation rates. This makes it particularly valuable in drug delivery applications where controlled release is essential .

生物活性

1,3-Bis(4-carboxyphenoxy)propane (BCP) is a compound with significant potential in biomedical applications, particularly in drug delivery and cancer therapy. Its structure consists of two carboxyphenoxy groups linked by a propane backbone, which contributes to its unique biological activity. This article provides a detailed examination of the biological activities associated with BCP, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C17H16O6

- Molecular Weight : 316.31 g/mol

- CAS Number : 3753-81-9

The presence of carboxylic acid groups enhances the compound's hydrophilicity, making it suitable for various biological applications, including drug delivery systems.

Antitumor Properties

BCP has been investigated for its anticancer effects, particularly in the context of glioblastoma multiforme (GBM). Research indicates that BCP can inhibit tumor growth through several mechanisms:

- Inhibition of Cell Proliferation : BCP has shown effectiveness in reducing the proliferation of various cancer cell lines, including those from neuroblastoma and lung cancer. In vitro studies demonstrated that BCP induces cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells .

- Mechanism of Action : The antitumor activity of BCP is mediated through pathways involving nuclear receptors such as Nur77. This receptor is known to promote apoptosis by upregulating pro-apoptotic genes and interacting with mitochondrial pathways .

Drug Delivery Applications

BCP is utilized as a biodegradable carrier in drug delivery systems due to its favorable biocompatibility and ability to release therapeutic agents in a controlled manner. It has been incorporated into polyanhydride matrices for local delivery of chemotherapeutic agents like carmustine (BCNU) directly to tumor sites, minimizing systemic toxicity .

Antimicrobial Activity

Emerging studies suggest that BCP also possesses antimicrobial properties. It has been tested against various bacterial strains and shown potential as an antibacterial agent. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Study 1: Glioblastoma Treatment Using BCP-Based Delivery Systems

A study investigated the use of BCP in a polyanhydride implant designed for local delivery of BCNU in animal models. Results indicated a significant reduction in tumor size and improved survival rates compared to controls. The study concluded that BCP-based systems could effectively deliver chemotherapeutics while reducing adverse effects associated with systemic administration .

Study 2: Anticancer Efficacy on Various Tumor Types

In vitro experiments assessed the efficacy of BCP against multiple cancer cell lines, including melanoma and breast cancer. The findings revealed that BCP not only inhibited cell growth but also induced apoptosis through the activation of specific signaling pathways related to cell survival and death .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two carboxyphenoxy groups | Antitumor, antimicrobial |

| 3-(4-Nitrophenoxy)propanal | Nitro group and aldehyde | Anticancer via reactive intermediates |

| 1,3-Bis(4-hydroxyphenoxy)propane | Hydroxyl groups instead of carboxyls | Limited studies on biological activity |

BCP stands out due to its dual functionality as both a drug carrier and an active therapeutic agent.

属性

IUPAC Name |

4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBISQLWPGDULSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90409-77-1 | |

| Record name | Poly[bis(p-carboxyphenoxy)propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90409-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8046585 | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3753-81-9 | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(p-carboxyphenoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIC ACID, 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XMW35DTHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-Bis(4-carboxyphenoxy)propane contribute to the structural diversity of coordination polymers?

A1: this compound (H2bcp) plays a crucial role as a building block in constructing coordination polymers (CPs) with fascinating structural features. [] Its flexible nature, attributed to the propane spacer between the two phenyl rings, allows it to adopt various conformations when coordinating with metal ions. This flexibility, combined with the presence of two carboxylate groups capable of bridging metal centers, facilitates the formation of diverse network structures. For instance, in the presence of NiII ions and 1,4-bis(1-imidazol-yl)-2,5-dimethyl benzene (bimb), H2bcp forms a CP with an intriguing 2D + 2D → 3D inclined polyrotaxane topology. [] This example highlights the significant role of H2bcp in dictating the final architecture of CPs, showcasing its potential in developing materials with tailored properties.

Q2: Can the synthesized coordination polymer incorporating this compound act as a catalyst?

A2: Yes, the coordination polymer [Ni(bcp)(bimb)]·H2O]n (1) synthesized using this compound exhibits promising catalytic activity. [] It demonstrates high efficiency in catalyzing the reaction between carbon dioxide (CO2) and epoxides. This finding suggests that incorporating H2bcp into CPs can impart catalytic properties, opening avenues for developing new heterogeneous catalysts. Further research can explore the impact of different metal centers and reaction conditions on the catalytic performance of similar H2bcp-based CPs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。